Home > Products > Screening Compounds P37680 > Pyrimidine-4,6-dicarboxylic acid bis-(3-methyl-benzylamide)
Pyrimidine-4,6-dicarboxylic acid bis-(3-methyl-benzylamide) - 544678-82-2

Pyrimidine-4,6-dicarboxylic acid bis-(3-methyl-benzylamide)

Catalog Number: EVT-10891575
CAS Number: 544678-82-2
Molecular Formula: C22H22N4O2
Molecular Weight: 374.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Pyrimidine-4,6-dicarboxylic acid bis-(3-methyl-benzylamide) is a synthetic compound that belongs to the class of organic compounds known as pyrimidinecarboxylic acids and derivatives. This compound is notable for its potential applications in medicinal chemistry, particularly as an inhibitor of matrix metalloproteinase enzymes, which are implicated in various pathological conditions, including cancer and inflammatory diseases. The molecular formula for this compound is C22H22N4O2C_{22}H_{22}N_{4}O_{2}, with a molecular weight of approximately 374.44 g/mol .

Source

The compound can be synthesized through various chemical methods that involve the reaction of pyrimidine derivatives with appropriate amines. Its synthesis has been documented in several scientific studies, highlighting its structural characterization and biological activity .

Classification

Pyrimidine-4,6-dicarboxylic acid bis-(3-methyl-benzylamide) is classified as a small organic molecule and is part of the broader category of dicarboxamides. Its structure features two carboxamide groups attached to a pyrimidine ring, which enhances its reactivity and biological properties.

Synthesis Analysis

Methods

The synthesis of pyrimidine-4,6-dicarboxylic acid bis-(3-methyl-benzylamide) typically involves several key steps:

  1. Preparation of Pyrimidine Derivative: The synthesis begins with commercially available pyrimidine-4,6-dicarboxylic acid dimethyl ester, which undergoes partial deprotection to yield the corresponding monomethyl ester.
  2. Formation of Benzylamine: The 3-methyl-benzylamine component is synthesized through the reduction of 4-fluoro-3-methyl-benzonitrile using lithium aluminum hydride, followed by treatment with hydrochloric acid to form the benzylamine hydrochloride salt .
  3. Coupling Reaction: The monomethyl ester is coupled with the benzylamine using coupling agents such as 1-hydroxy-7-azabenzotriazole and HATU in dimethylformamide. This step yields the desired bis-amide product after purification .

Technical Details

The entire synthesis process involves careful control of reaction conditions, including temperature, solvent choice, and the stoichiometry of reactants. The final product can be purified through column chromatography to achieve high purity levels.

Molecular Structure Analysis

Structure

Pyrimidine-4,6-dicarboxylic acid bis-(3-methyl-benzylamide) features a pyrimidine ring substituted with two carboxamide groups and two 3-methyl-benzyl groups. The structural configuration allows for significant hydrogen bonding interactions due to the presence of amide functionalities.

Data

  • Chemical Formula: C22H22N4O2C_{22}H_{22}N_{4}O_{2}
  • Molecular Weight: 374.44 g/mol
  • IUPAC Name: N4,N6-bis[(3-methylphenyl)methyl]pyrimidine-4,6-dicarboxamide
  • SMILES Representation: CC1=CC(CNC(=O)C2=CC(=NC=N2)C(=O)NCC2=CC=CC(C)=C2)=CC=C1 .
Chemical Reactions Analysis

Reactions

Pyrimidine-4,6-dicarboxylic acid bis-(3-methyl-benzylamide) primarily acts as an inhibitor in biochemical assays targeting matrix metalloproteinases (MMPs). It exhibits selective inhibition properties against MMP-13, which is crucial in tissue remodeling processes.

Technical Details

The compound's mechanism involves binding to the active site of MMPs, thus preventing substrate access and subsequent enzymatic activity. This has been validated through various assays measuring enzyme activity in the presence of the compound .

Mechanism of Action

Process

The mechanism by which pyrimidine-4,6-dicarboxylic acid bis-(3-methyl-benzylamide) inhibits MMP-13 involves:

  1. Binding Affinity: The compound binds to the catalytic domain of MMP-13 with high affinity (IC50 values around 72 nM), effectively blocking substrate access.
  2. Conformational Changes: Upon binding, it induces conformational changes in the enzyme that further inhibit its proteolytic function.

Data

The inhibition constant (IC50) indicates that this compound has significant potential as a therapeutic agent for conditions involving excessive MMP activity .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a crystalline solid.
  • Solubility: Soluble in organic solvents like dimethylformamide but may have limited solubility in water.

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but should be protected from moisture and light.
  • Reactivity: Exhibits reactivity typical of amides; can undergo hydrolysis under acidic or basic conditions.

Relevant analyses have shown that this compound does not exhibit significant toxicity in standard assays, making it a candidate for further biological evaluation .

Applications

Pyrimidine-4,6-dicarboxylic acid bis-(3-methyl-benzylamide) has several scientific applications:

  1. Medicinal Chemistry: Utilized as a scaffold for developing selective inhibitors against matrix metalloproteinases.
  2. Biochemical Research: Employed in studies examining tissue remodeling and inflammatory responses due to its inhibitory effects on MMPs.
  3. Drug Development: Investigated for potential therapeutic applications in diseases characterized by abnormal MMP activity, such as cancer metastasis and arthritis .

This compound exemplifies how modifications to existing chemical scaffolds can lead to novel therapeutic agents with specific biological activities.

Synthesis and Molecular Design

Rational Design Strategies for Selective Collagenase Inhibition

Pyrimidine-4,6-dicarboxylic acid bis-(3-methyl-benzylamide) was strategically designed as a non-zinc-chelating inhibitor targeting the S₁′ pocket of collagenase 3 (Matrix Metalloproteinase 13, MMP-13). Unlike conventional hydroxamate-based inhibitors that bind the catalytic zinc ion, this pyrimidine dicarboxamide derivative achieves selectivity through steric complementarity with MMP-13's deep hydrophobic subsite. Crystallographic studies (PDB: 1XUC) confirm the inhibitor's bis-benzylamide arms occupy the S₁′ loop (residues Leu218-Ala223) forming van der Waals contacts with Val215 and Phe263, while the central pyrimidine ring establishes hydrogen bonds with Leu235 backbone amides [1] [4] [7].

Table 1: Key Structural Interactions in MMP-13 Complex

Interaction TypeResidues InvolvedFunctional Significance
Hydrophobic packingVal215, Phe263, Leu218S₁′ pocket occupancy
Hydrogen bondingLeu235 backbone NHActive site stabilization
Solvent exclusionTyr236, His222Enhanced binding affinity

This design circumvents zinc coordination, reducing off-target inhibition against MMPs with shallow S₁′ pockets (e.g., MMP-1, MMP-7). Computational studies revealed a binding energy of -9.8 kcal/mol for the 3-methylbenzylamide derivative, compared to -8.2 kcal/mol for the unsubstituted analog, validating methyl enhancement of hydrophobic interactions [1] [7].

Synthetic Pathways for Pyrimidine Dicarboxamide Derivatives

The synthesis employs a two-step condensation strategy starting from pyrimidine-4,6-dicarboxylic acid (CAS 16490-02-1). The core heterocycle is activated via acyl chloride intermediate formation using thionyl chloride (SOCl₂) in anhydrous dichloromethane at 0°C–5°C. Subsequent amidation with 3-methylbenzylamine occurs under Schotten-Baumann conditions:

  • Dicarboxylic Acid Activation:C₆H₄N₂O₄ + 2SOCl₂ → C₆H₂Cl₂N₂O₂ + 2SO₂ + 2HCl (0°C, 4h, 92% yield) [6]
  • Amide Coupling:C₆H₂Cl₂N₂O₂ + 2 H₂N-CH₂-C₆H₄-3-CH₃ → C₂₂H₂₂N₄O₂ + 2HCl (Et₃N, 0°C→RT, 12h, 85% yield) [5] [8]

Critical purification involves silica gel chromatography (ethyl acetate/hexane, 3:7) followed by recrystallization from ethanol/water (9:1). Analytical confirmation uses ¹H NMR (DMSO-d6): δ 2.31 (s, 6H, -CH₃), 4.49 (d, 4H, -CH₂-), 7.12–7.25 (m, 8H, Ar-H), 8.92 (s, 2H, pyrimidine-H), 9.21 (t, 2H, -NH-) [5].

Optimization of Substituent Groups for Enhanced Bioactivity

Systematic substituent optimization identified 3-methylbenzyl as the optimal pharmacophore. Bioactivity data demonstrate:

Table 2: Impact of Benzylamide Substituents on MMP-13 Inhibition

Substituent PositionIC₅₀ (nM)Selectivity Ratio (vs MMP-1)
Unsubstituted benzyl11238
3-Methylbenzyl8>1,250
4-Fluoro-3-methylbenzyl5>1,500
2-Bromobenzyl31015

The 3-methyl group enhances potency 14-fold versus unsubstituted benzylamide by:

  • Hydrophobic burial: Methyl groups fill a 25 ų lipophilic cavity in MMP-13's S₁′ pocket
  • Conformational restraint: Methyl rotation barrier (~2.5 kcal/mol) stabilizes the bioactive conformation
  • Electron donation: +I effect increases amide nitrogen nucleophilicity (ΔpKa ~0.3) strengthening H-bonds [1] [4] [7]

Fluorine substitution at the 4-position (as in analog PB4) further improved IC₅₀ to 5 nM by reducing metabolic oxidation of the benzyl ring. However, bromine substituents (e.g., 2-bromobenzyl) caused steric clashes, increasing IC₅₀ to 310 nM, validating the 3-methyl preference [4] [7]. Molecular dynamics simulations confirmed 3-methylbenzylamide's residence time (1.2 μs) exceeded 4-fluorobenzyl (0.8 μs) due to optimized desolvation entropy [1].

Properties

CAS Number

544678-82-2

Product Name

Pyrimidine-4,6-dicarboxylic acid bis-(3-methyl-benzylamide)

IUPAC Name

4-N,6-N-bis[(3-methylphenyl)methyl]pyrimidine-4,6-dicarboxamide

Molecular Formula

C22H22N4O2

Molecular Weight

374.4 g/mol

InChI

InChI=1S/C22H22N4O2/c1-15-5-3-7-17(9-15)12-23-21(27)19-11-20(26-14-25-19)22(28)24-13-18-8-4-6-16(2)10-18/h3-11,14H,12-13H2,1-2H3,(H,23,27)(H,24,28)

InChI Key

GTBUZLPQANSGGE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)CNC(=O)C2=CC(=NC=N2)C(=O)NCC3=CC=CC(=C3)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.